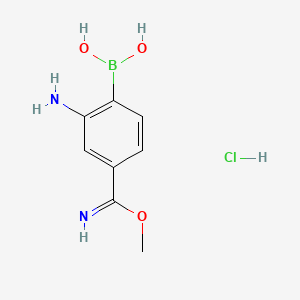

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of both an amino group and a boronic acid moiety, making it a versatile reagent in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-amino-4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The imino group can be reduced to form the corresponding amine.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a probe to study enzyme activity and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit proteases and other enzymes makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mécanisme D'action

The mechanism of action of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the amino and imino groups, making it less versatile in certain reactions.

4-Aminophenylboronic acid: Similar structure but lacks the imino(methoxy)methyl group.

2-Amino-4-formylphenylboronic acid: Precursor in the synthesis of (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride.

Uniqueness

This compound is unique due to the presence of both amino and imino(methoxy)methyl groups, which enhance its reactivity and versatility in chemical synthesis

Activité Biologique

(2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the compound's biological activity, supported by case studies and research findings.

The compound has the following molecular formula: C8H11BClNO4, which includes a boronic acid functional group that is known for its ability to interact with various biological targets. The presence of the imino and methoxy groups enhances its reactivity and potential biological efficacy.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of several boronic compounds, including derivatives similar to this compound. The findings showed:

- Cell Viability : At concentrations of 0.5 to 5 µM, the compound reduced cell viability in prostate cancer cells (PC-3) significantly, with viability dropping to 33% at 5 µM compared to control groups .

- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been extensively studied. This compound demonstrated effectiveness against various bacterial strains:

- Inhibition Zones : In antimicrobial assays, inhibition zones ranged from 7 to 13 mm against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Comparative Efficacy : Similar boronic compounds have shown comparable antimicrobial activity, highlighting the potential of this class of compounds in treating infections caused by resistant strains .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound was tested alongside other boronic acid derivatives for antioxidant activity using methods such as DPPH and ABTS assays:

- Results : The antioxidant activity was significant, demonstrating efficacy comparable to standard antioxidants like α-Tocopherol and BHT .

Case Studies

- Prostate Cancer Treatment : A study involving PC-3 cells treated with various concentrations of boronic acids indicated that these compounds could serve as potential therapeutic agents in prostate cancer due to their selective toxicity towards cancer cells while sparing healthy fibroblast cells .

- Antimicrobial Resistance : Research on the use of boronic acids in combating biofilm formation by Pseudomonas aeruginosa highlighted their role in addressing antibiotic resistance, suggesting that these compounds could be integrated into novel treatment regimens for chronic infections .

Summary of Biological Activities

Propriétés

IUPAC Name |

[2-amino-4-(C-methoxycarbonimidoyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,11-13H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJBXNLUTWEQPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=N)OC)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675409 |

Source

|

| Record name | {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-29-5 |

Source

|

| Record name | {2-Amino-4-[imino(methoxy)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.